Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride
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Description
Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications
Chiral Template Formation and Chemisorptive Enantioselectivity
The research on chiral templates and chemisorptive enantioselectivity has shown that propylene oxide's chemisorptive enantioselectivity on Pd(111) surfaces is influenced by templating with chiral 2-methylbutanoate and 2-aminobutanoate species. This study highlights the nuanced role of the amino group in anchoring the chiral group to the surface, suggesting its potential in enantioselective surface chemistry and catalysis (Stacchiola et al., 2005).
Synthesis and Structural Characterization in Organotin(IV) Complexes
In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines. This work underscores the potential of such complexes in anticancer drug development, where the precise chemical structure, including prop-2-enyl groups, plays a crucial role in the bioactivity of the compounds (Basu Baul et al., 2009).
Interaction Studies in Crystal Packing
The study of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has contributed to the understanding of crystal packing interactions, specifically highlighting the role of N⋯π and O⋯π interactions. This research is pivotal in the field of crystallography and material science, offering insights into how minor modifications in molecular structure, such as the presence of prop-2-enyl groups, can significantly affect the overall crystal structure and properties (Zhang et al., 2011).
Anticonvulsant Activity
The synthesis and evaluation of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, an ester based on l-menthol and phenibut, have shown potential anticonvulsant activity. This study opens new avenues for the development of anticonvulsant drugs, demonstrating the importance of chemical modification and the introduction of specific functional groups, like prop-2-enyl, in enhancing biological activity (Nesterkina et al., 2022).
Properties
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h4,6-7H,1,5,9H2,2-3H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQWYXSIAHAKR-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.